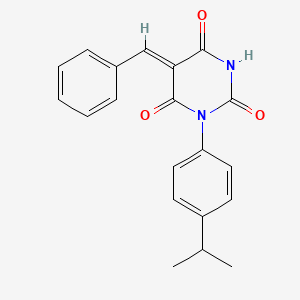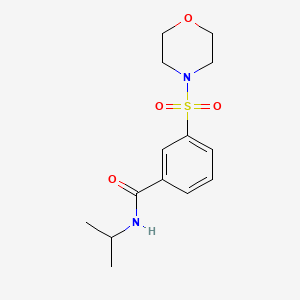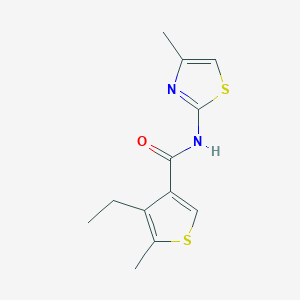
N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields of science. One of the significant applications of this compound is in medicinal chemistry. It has been shown to have antitumor activity and can be used as a potential drug candidate for the treatment of cancer. Additionally, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit certain enzymes or proteins in the body, leading to its observed biological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been shown to have potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is its ease of synthesis. The compound can be synthesized efficiently and with high yields using a specific method. Additionally, the compound has been shown to have potent biological activity, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to further elucidate the mechanism of action of the compound. This could involve identifying the specific enzymes or proteins that the compound targets and determining the molecular interactions between the compound and its targets. Additionally, further studies could be conducted to determine the optimal dosage and administration of the compound for various applications. Finally, the compound could be further evaluated for its potential applications in other fields, such as agriculture or materials science.
Conclusion
In conclusion, N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has potential applications in various fields of science. Its ease of synthesis, potent biological activity, and potential applications make it an exciting compound for further study. However, further research is needed to fully elucidate the mechanism of action of the compound and determine its optimal applications and dosage.
Synthesemethoden
The synthesis of N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,5-dimethoxybenzyl chloride with 2-methylbenzyl azide in the presence of a copper catalyst. The reaction takes place under mild conditions and yields the desired product in high purity. This method has been optimized to produce N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide efficiently and with high yields.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14-6-4-5-7-16(14)12-24-13-19(22-23-24)20(25)21-11-15-8-17(26-2)10-18(9-15)27-3/h4-10,13H,11-12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMPMJTWVFYSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)
![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)

![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B4927939.png)
![1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4927975.png)





![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4928022.png)